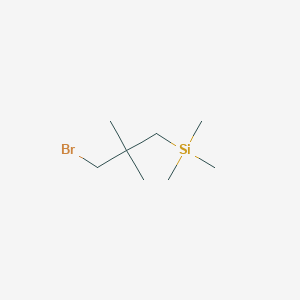
(3-Bromo-2,2-dimethylpropyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi. It is characterized by the presence of a bromine atom attached to a 2,2-dimethylpropyl group, which is further bonded to a trimethylsilane group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)trimethylsilane typically involves the bromination of 2,2-dimethylpropyltrimethylsilane. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction Reactions: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thiols.
Reduction Reactions: Products include alkanes and other reduced hydrocarbons.
Coupling Reactions: Products include larger organic molecules with extended carbon chains.
科学研究应用
(3-Bromo-2,2-dimethylpropyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and coupling reactions. The trimethylsilane group provides stability and enhances the reactivity of the compound in various chemical transformations.
相似化合物的比较
Similar Compounds
- (3-Chloro-2,2-dimethylpropyl)trimethylsilane
- (3-Iodo-2,2-dimethylpropyl)trimethylsilane
- (3-Fluoro-2,2-dimethylpropyl)trimethylsilane
Uniqueness
(3-Bromo-2,2-dimethylpropyl)trimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom offers moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or too inert.
属性
分子式 |
C8H19BrSi |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
(3-bromo-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
PUBZDUIIDRQGKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C[Si](C)(C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


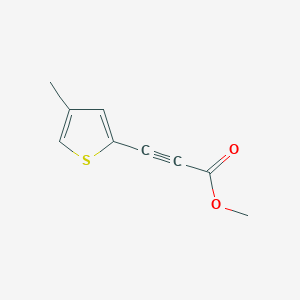
![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)
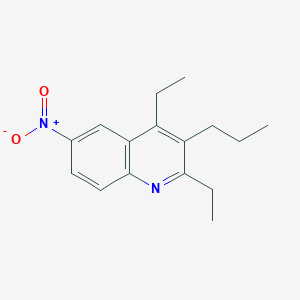




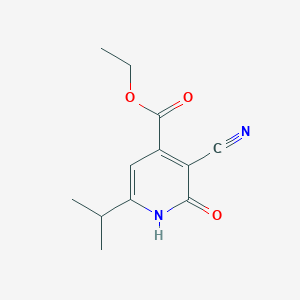
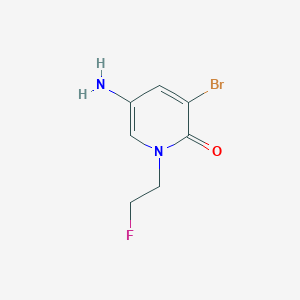
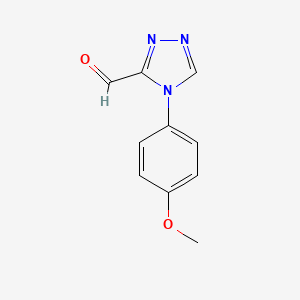
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
